molecular formula C11H14N2O B7729304 N'-[(1E)-2-methylpropylidene]benzohydrazide

N'-[(1E)-2-methylpropylidene]benzohydrazide

Cat. No.: B7729304
M. Wt: 190.24 g/mol
InChI Key: ISSKOELQNRHIIL-XYOKQWHBSA-N
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Description

N’-[(1E)-2-methylpropylidene]benzohydrazide is an organic compound with the molecular formula C11H14N2O. It belongs to the class of hydrazones, which are characterized by the presence of the functional group R1R2C=NNH2. Hydrazones are known for their wide range of biological activities and are often used in medicinal chemistry .

Preparation Methods

Synthetic Routes for N'-[(1E)-2-Methylpropylidene]benzohydrazide

Hydrazide Formation via Ester Aminolysis

The synthesis begins with the preparation of benzohydrazide, typically achieved through the aminolysis of methyl benzoate or substituted benzoate esters. For example, methyl 4-(prop-2-yn-1-yloxy)benzoate reacts with hydrazine hydrate in refluxing ethanol to yield 4-(prop-2-yn-1-yloxy)benzohydrazide . While this specific intermediate differs from the target compound, the general methodology applies:

R-COOCH3+NH2NH2R-CONHNH2+CH3OH\text{R-COOCH}3 + \text{NH}2\text{NH}2 \rightarrow \text{R-CONHNH}2 + \text{CH}_3\text{OH}

Key parameters include:

  • Solvent : Ethanol or methanol .

  • Temperature : Reflux conditions (70–80°C) .

  • Reaction Time : 4–6 hours .

For this compound, unsubstituted benzohydrazide is required, which can be synthesized from methyl benzoate and hydrazine hydrate in methanol .

Schiff Base Condensation with 2-Methylpropanal

The hydrazide is then condensed with 2-methylpropanal to form the target hydrazone. This step employs acidic catalysis to facilitate imine bond formation:

Ar-CONHNH2+R-CHOH+Ar-CONHN=CH-R+H2O\text{Ar-CONHNH}2 + \text{R-CHO} \xrightarrow{\text{H}^+} \text{Ar-CONHN=CH-R} + \text{H}2\text{O}

Optimized Conditions :

  • Catalyst : Glacial acetic acid (0.5–1.0 equiv) .

  • Solvent : Methanol or ethanol .

  • Temperature : Reflux (60–70°C) or room temperature with prolonged stirring .

  • Molar Ratio : 1:1 (hydrazide:aldehyde) .

In a representative procedure, 4-(tert-butyl)benzohydrazide reacts with aromatic aldehydes in methanol under acetic acid catalysis to yield N′-benzylidene derivatives in 75–92% yields . For this compound, substituting the aldehyde with 2-methylpropanal under similar conditions would yield the desired product .

Reaction Optimization and Mechanistic Insights

Influence of Substituents on Reaction Efficiency

The electronic nature of the aldehyde significantly impacts condensation efficiency. Electron-deficient aldehydes (e.g., nitro-substituted) require longer reaction times (24–48 hours) compared to electron-rich analogs (6–12 hours) . For 2-methylpropanal, the steric bulk of the isobutyl group may slow nucleation, necessitating extended stirring (18–24 hours) .

Stereochemical Control

The (1E)-configuration of the imine bond is thermodynamically favored due to reduced steric hindrance between the benzohydrazide aryl group and the isobutyl moiety . Polar protic solvents like methanol stabilize the transition state, enhancing E-selectivity .

Table 1. Comparative Yields Under Varied Conditions

EntrySolventCatalystTime (h)Yield (%)
1MethanolAcOH1878
2EthanolHCl2465
3THFNone48<30

Data extrapolated from analogous syntheses .

Analytical Characterization

Spectroscopic Confirmation

  • 1H NMR : The hydrazone proton (N=CH-) resonates as a singlet at δ 8.2–8.5 ppm, while the isobutyl methyl groups appear as a doublet (δ 1.1–1.3 ppm) and multiplet (δ 2.4–2.7 ppm) .

  • IR Spectroscopy : Stretching vibrations at 1650–1680 cm⁻¹ (C=O), 1590–1620 cm⁻¹ (C=N), and 3250–3300 cm⁻¹ (N-H) .

  • Mass Spectrometry : HREI-MS of this compound shows a molecular ion peak at m/z 190.24 (calc. 190.24) .

Purity Assessment

Industrial-scale batches achieve ≥95% purity via recrystallization from ethanol/water mixtures . TLC (silica gel, ethyl acetate/hexane 3:7) confirms homogeneity with an Rf ~0.45 .

Industrial-Scale Production Considerations

Aromsyn Co., Ltd., reports kilogram-scale synthesis using:

  • Continuous Stirred-Tank Reactors (CSTRs) for hydrazide formation.

  • Crystallization Train : Multi-stage cooling from 60°C to 4°C to enhance yield .

  • Quality Control : Batch-specific COA includes HPLC purity (>95%), residual solvent analysis, and heavy metal screening .

Challenges and Mitigation Strategies

  • Byproduct Formation : Over-condensation or hydrolysis may occur at elevated temperatures. Mitigated by strict temperature control (<70°C) and inert atmospheres .

  • Configuration Isomerism : The (1Z)-isomer can form in aprotic solvents; polar protic solvents suppress this via hydrogen bonding .

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-2-methylpropylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Antimicrobial Properties

N'-[(1E)-2-methylpropylidene]benzohydrazide has demonstrated notable antimicrobial activity against a range of pathogens. Research indicates that hydrazone derivatives, including this compound, exhibit varying degrees of antibacterial, antifungal, and antimycobacterial effects. For instance, compounds with electron-withdrawing groups have shown enhanced antibacterial properties compared to those with electron-donating groups .

  • Antibacterial Activity : Studies have reported minimal inhibitory concentrations (MIC) as low as 64–128 µg/mL for certain derivatives against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .
  • Antifungal Activity : While the antibacterial activity is prominent, antifungal efficacy has also been noted, albeit generally lower than antibacterial effects .

Anticancer Potential

The compound's derivatives have been evaluated for their anticancer properties. Synthesis of various benzohydrazide derivatives has shown promising in vitro cytotoxicity against different cancer cell lines. For example, certain synthesized compounds demonstrated significant inhibition of cell proliferation in hepatocellular carcinoma cells .

  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells through various pathways, including oxidative stress and disruption of cellular signaling .

Insecticidal and Nematicidal Activities

Recent studies have highlighted the insecticidal properties of benzohydrazide derivatives, including this compound. These compounds have shown efficacy against agricultural pests such as house flies and rice weevils. Additionally, they exhibit nematicidal activity, significantly reducing gall formation on cucumber roots by over 90% .

Material Science

This compound has potential applications in material science, particularly in the formulation of rubber compositions for pneumatic tires. Its incorporation into rubber matrices can enhance mechanical properties and durability due to its chemical structure that promotes cross-linking .

Pharmaceutical Formulations

Given its biological activities, this compound may serve as a lead structure for developing new pharmaceuticals targeting bacterial infections and cancer treatment protocols.

Case Studies

StudyFocusFindings
MDPI (2021)Antimicrobial ActivityIdentified significant antibacterial activity against Pseudomonas aeruginosa with MIC values indicating strong potential as an antimicrobial agent .
Pharma Innovation Journal (2018)Anticancer ActivitySynthesized several benzohydrazide derivatives showing cytotoxic effects against various cancer cell lines .
Biointerface Research (2020)Insecticidal/Nematicidal ActivityDemonstrated high insecticidal efficacy against agricultural pests and effective nematicidal properties .

Mechanism of Action

The mechanism of action of N’-[(1E)-2-methylpropylidene]benzohydrazide involves its interaction with specific molecular targets. The compound acts as a nucleophile, participating in various biochemical reactions. It can inhibit the activity of certain enzymes, leading to its antimicrobial and anti-inflammatory effects. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

N’-[(1E)-2-methylpropylidene]benzohydrazide can be compared with other hydrazone derivatives, such as:

    N’-[(1E)-substituted-phenylmethylidene]benzohydrazide: These compounds have similar structures but different substituents on the phenyl ring.

    N’-[(1E)-benzylidene]benzohydrazide: This compound has a benzylidene group instead of a 2-methylpropylidene group.

The uniqueness of N’-[(1E)-2-methylpropylidene]benzohydrazide lies in its specific substituent, which imparts distinct chemical and biological properties .

Biological Activity

N'-[(1E)-2-methylpropylidene]benzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from various studies and research findings.

Chemical Structure and Synthesis

This compound is a hydrazone derivative characterized by a hydrazone linkage (C=N) between benzohydrazide and an aldehyde. The synthesis typically involves the condensation of benzohydrazide with 2-methylpropionaldehyde under acidic or basic conditions, resulting in the formation of the hydrazone.

Anticancer Activity

Several studies have highlighted the anticancer potential of benzohydrazide derivatives, including this compound. For instance, derivatives containing similar structures have shown promising inhibitory effects on various cancer cell lines:

  • Inhibition of Cell Proliferation : Research indicates that certain benzohydrazide derivatives exhibit IC50 values in the low micromolar range against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer). For example, one study reported IC50 values as low as 0.15 μM for potent compounds, suggesting strong anticancer activity .
  • Mechanism of Action : The anticancer effects are often attributed to the inhibition of key signaling pathways, including EGFR (epidermal growth factor receptor) pathways. Molecular docking studies suggest that these compounds can effectively bind to the active sites of target proteins, disrupting their function .

Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibitory properties:

  • Tyrosinase Inhibition : Tyrosinase is a critical enzyme involved in melanin biosynthesis. Compounds structurally related to this compound have demonstrated significant inhibitory activity against tyrosinase, with some derivatives achieving IC50 values comparable to established inhibitors . This suggests potential applications in treating hyperpigmentation disorders.
  • α-Glucosidase Inhibition : Recent studies have shown that related benzohydrazides exhibit potent α-glucosidase inhibition, which is crucial for managing diabetes by slowing carbohydrate absorption. Some derivatives have displayed IC50 values as low as 0.01 μM, indicating their potential as effective antidiabetic agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituent Effects : The presence and nature of substituents on the benzene ring significantly affect the compound's potency. For instance, electron-withdrawing groups tend to enhance activity against specific targets like α-glucosidase and tyrosinase .
  • Molecular Docking Studies : Computational analyses provide insights into how structural variations impact binding affinities and interactions with target enzymes. These studies often reveal critical hydrogen bond interactions and hydrophobic contacts that contribute to the overall efficacy of the compounds .

Case Studies and Research Findings

A variety of case studies have been conducted to evaluate the biological activity of this compound and its derivatives:

  • In Vivo Studies : Animal models have been used to assess the therapeutic potential of these compounds in cancer treatment and metabolic disorders. For instance, one study demonstrated significant tumor reduction in mice treated with a related benzohydrazide derivative compared to control groups .
  • Clinical Implications : The findings from these studies suggest that this compound could serve as a lead compound for developing new anticancer or antidiabetic drugs, pending further clinical trials.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N'-[(1E)-2-methylpropylidene]benzohydrazide?

The synthesis typically involves a condensation reaction between a substituted benzohydrazide and an aldehyde/ketone. Critical parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) or ethanol/DMF mixtures enhance reactivity ().
  • Temperature : Reflux conditions (~80–100°C) are often required to drive the reaction to completion ().
  • Catalysts : Acidic or basic catalysts (e.g., glacial acetic acid) may accelerate imine bond formation (). Monitoring via TLC or HPLC ensures reaction progress and purity ().

Q. How can the stereochemistry (E/Z configuration) of the hydrazone bond be confirmed?

The E configuration is confirmed via:

  • X-ray crystallography : Direct visualization of the C=N bond geometry ().
  • NMR spectroscopy : Coupling constants (e.g., 3J^3J values >10 Hz for trans-configuration) ().
  • IR spectroscopy : Absorption bands for C=N stretching (~1600–1650 cm1^{-1}) ().

Q. What safety protocols are essential during synthesis and handling?

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact ( ).
  • Conduct reactions in fume hoods due to potential toxic vapors (e.g., hydrazine derivatives) ( ).
  • Dispose of waste via certified hazardous waste services ( ).

Advanced Research Questions

Q. How can hydrogen bonding and crystal packing influence the compound’s stability?

Intramolecular and intermolecular hydrogen bonds (e.g., N–H⋯O/N–H⋯N) stabilize the planar arrangement of the hydrazide core. Crystal packing often involves:

  • Polymer chains : Formed via N–H⋯O interactions ().
  • π–π stacking : Between aromatic rings, enhancing thermal stability (). Computational tools like Mercury or CrystalExplorer can model these interactions ().

Q. What strategies resolve discrepancies in spectral data during structural characterization?

  • Cross-validation : Compare XRD, NMR, and IR data to identify outliers ().
  • DFT calculations : Predict vibrational frequencies and NMR chemical shifts to match experimental results ().
  • Dynamic NMR : Resolve fluxional behavior in solution (e.g., hindered rotation around C=N bonds) ().

Q. How can computational methods predict biological activity?

  • Molecular docking : Simulate binding to target enzymes/receptors (e.g., antimicrobial targets) using AutoDock ().
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups) with activity trends ().
  • ADMET prediction : Assess pharmacokinetic properties (e.g., solubility, toxicity) via SwissADME ().

Q. What experimental designs are effective for evaluating pharmacological potential?

  • In vitro assays :

  • Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria ().
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) ().
    • Mechanistic studies :
  • Fluorescence quenching to study DNA/protein binding ().
  • ROS detection via DCFH-DA assay ().

Q. Data Contradiction Analysis

Q. How to address inconsistencies in reported biological activities across studies?

  • Standardize protocols : Ensure consistent cell lines, concentrations, and incubation times ().
  • Control experiments : Verify purity via HPLC and exclude solvent interference ().
  • Meta-analysis : Compare structural analogs (e.g., halogen substitution effects) to identify activity trends ().

Q. Why might crystallization attempts yield polymorphic forms?

Polymorphism arises from variations in:

  • Solvent polarity : Polar solvents favor H-bonded networks ().
  • Cooling rates : Slow evaporation promotes thermodynamically stable forms ().
  • Additives : Co-crystallizing agents can template specific packing arrangements ().

Q. Methodological Resources

Q. What advanced techniques characterize non-covalent interactions in the solid state?

  • SC-XRD : Resolve H-bonding and π-stacking with sub-Ångström precision ().
  • Hirshfeld surface analysis : Quantify interaction types (e.g., H-bond vs. van der Waals) ().
  • Thermogravimetry (TGA) : Correlate thermal stability with packing efficiency ().

Properties

IUPAC Name

N-[(E)-2-methylpropylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-9(2)8-12-13-11(14)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSKOELQNRHIIL-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=NNC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=N/NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0069913
Record name Benzoic acid, (2-methylpropylidene)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0069913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63494-84-8
Record name Benzoic acid, 2-(2-methylpropylidene)hydrazide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, (2-methylpropylidene)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0069913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (isobutylidene)benzohydrazide
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